![molecular formula C17H19FN2O3S B296917 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide](/img/structure/B296917.png)
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide, also known as FMA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has also been studied for its potential use as a probe in neuroscience research, as it can selectively bind to certain proteins in the brain.
Wirkmechanismus
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide exerts its effects through binding to specific target proteins, such as enzymes or receptors. This binding can result in inhibition or activation of the target protein, leading to various physiological effects. The exact mechanism of action of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target protein it binds to. For example, 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has been shown to inhibit certain enzymes involved in the biosynthesis of important molecules in the body, such as prostaglandins. It has also been shown to activate certain receptors in the brain, leading to changes in neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for certain target proteins, which can allow for more precise studies of their functions. However, one limitation is that 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide may not be suitable for all types of experiments, as its effects may be too specific or limited.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide. One area of interest is its potential as a drug candidate, particularly for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide and its effects on various target proteins. Additionally, 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide may have applications in other fields, such as biochemistry and biotechnology, and further research in these areas may reveal new potential uses for this compound.
Synthesemethoden
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)acetamide. The final product is obtained through purification and characterization using various analytical techniques.
Eigenschaften
Molekularformel |
C17H19FN2O3S |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
InChI-Schlüssel |
YZEIJTCHGUGXCN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)F |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.